Betrixaban vs. Enoxaparin: APEX Phase 3 Trial Efficacy in Acutely Ill Medical Patients (N=7,513)
In the APEX phase 3 randomized controlled trial (N=7,513), extended-duration betrixaban (80 mg once daily for 35–42 days) was compared directly against standard-duration enoxaparin (40 mg once daily for 10±4 days) in patients hospitalized for acute medical illness. In the overall enrolled population, the primary composite efficacy outcome (asymptomatic proximal DVT plus symptomatic VTE) occurred in 5.3% of betrixaban-treated patients versus 7.0% of enoxaparin-treated patients, corresponding to a relative risk of 0.76 (95% CI, 0.63–0.92; P=0.006) [1]. In cohort 2 (elevated D-dimer or age ≥75 years), event rates were 5.6% versus 7.1% (RR 0.80; 95% CI, 0.66–0.98; P=0.03) [1]. Major bleeding rates did not differ significantly: 0.7% for betrixaban versus 0.6% for enoxaparin (RR 1.19; 95% CI, 0.67–2.12; P=0.55) [1].
| Evidence Dimension | VTE prophylaxis efficacy in acutely ill medical patients (primary composite outcome) |
|---|---|
| Target Compound Data | Betrixaban 80 mg once daily × 35–42 days: 5.3% event rate |
| Comparator Or Baseline | Enoxaparin 40 mg once daily × 10±4 days: 7.0% event rate |
| Quantified Difference | Relative risk 0.76 (95% CI 0.63–0.92); absolute risk reduction 1.7 percentage points; P=0.006 |
| Conditions | Phase 3 RCT; APEX trial; N=7,513 hospitalized acutely ill medical patients; NCT01583218 |
Why This Matters
This is the only phase 3 evidence demonstrating that extended-duration oral betrixaban reduces VTE compared with standard enoxaparin in the acutely ill medical population, an indication for which no other DOAC is FDA-approved.
- [1] Cohen AT, Harrington RA, Goldhaber SZ, et al. Extended thromboprophylaxis with betrixaban in acutely ill medical patients. N Engl J Med. 2016;375(6):534-544. View Source
